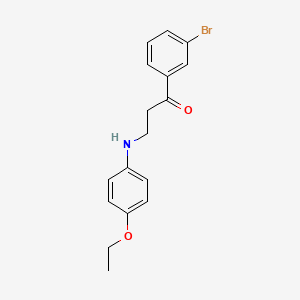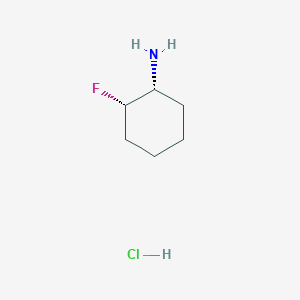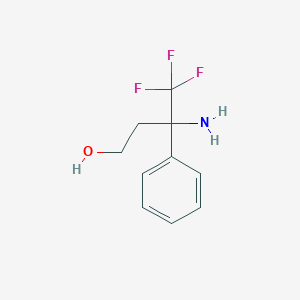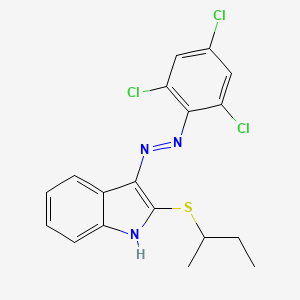![molecular formula C14H12F3N5O B2921154 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-68-0](/img/structure/B2921154.png)
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, consisting of a triazolo[1,5-a]pyrimidine core linked to a trifluoromethylphenoxyethyl group, confers unique chemical properties that render it a versatile entity in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions, beginning with the preparation of intermediate compounds like 3-(trifluoromethyl)phenol and 1,2,4-triazolo[1,5-a]pyrimidine. These intermediates are then subjected to specific reaction conditions, such as nucleophilic substitution or condensation reactions, to yield the final product. Reaction conditions often include controlled temperatures, specific solvents (e.g., ethanol or methanol), and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by employing continuous flow synthesis or batch processing, ensuring consistent quality and efficiency. Advanced technologies like microwave-assisted synthesis or catalytic hydrogenation may be used to enhance reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes a variety of chemical reactions, including:
Oxidation: : Formation of N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: : Conversion to amines using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions involving halogenation or nitration at the aromatic ring.
Common Reagents and Conditions
Common reagents used include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Ethanol, methanol, dimethyl sulfoxide (DMSO).
Major Products
Major products from these reactions include N-oxides, reduced amines, and halogenated or nitrated derivatives, each possessing distinct chemical properties for further applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology and Medicine
In biological and medical research, it serves as a lead compound in drug discovery, potentially targeting enzymes or receptors involved in various diseases, including cancer and infectious diseases. Its unique structure allows for modifications to enhance activity and selectivity.
Industry
Industrially, this compound is utilized in the development of agrochemicals and pharmaceuticals, contributing to innovations in crop protection and healthcare.
Mécanisme D'action
The mechanism by which 7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and target binding. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, ultimately affecting cellular processes.
Comparaison Avec Des Composés Similaires
7-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be compared with similar compounds like:
7-{1-[3-(Chloromethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-{1-[3-(Methoxymethyl)phenoxy]ethyl}-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Each of these analogs possesses variations in their substituent groups, impacting their chemical reactivity, biological activity, and application potential. The trifluoromethyl group is particularly notable for enhancing metabolic stability and bioactivity.
And there you have it! A dive into the world of this compound Quite the mouthful, but definitely a fascinating compound
Propriétés
IUPAC Name |
7-[1-[3-(trifluoromethyl)phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-8(11-5-6-19-13-20-12(18)21-22(11)13)23-10-4-2-3-9(7-10)14(15,16)17/h2-8H,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPWVZSANXRTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2921072.png)
![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)

![2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)
![N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2921083.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)



![7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine](/img/structure/B2921092.png)
